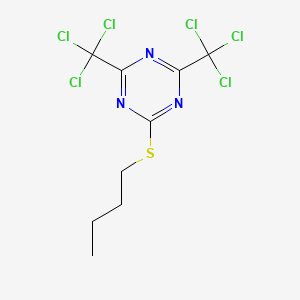
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The s-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, making it a versatile scaffold for various chemical modifications .
Vorbereitungsmethoden
The synthesis of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with butylthiol and trichloromethyl groups. The reaction conditions often include:
Nucleophilic Substitution: The first step involves the substitution of chlorine atoms in TCT with butylthiol at a controlled temperature, usually around 0°C to room temperature.
Sequential Substitution: The remaining chlorine atoms are sequentially replaced with trichloromethyl groups at higher temperatures, often exceeding 90°C.
Analyse Chemischer Reaktionen
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and tyrosine kinases, which are involved in neurotransmitter regulation and cell signaling, respectively.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (TCT): The parent compound used in the synthesis of various s-triazine derivatives.
Melamine: A widely used s-triazine derivative known for its applications in the production of plastics and resins.
Cyanuric Acid: Another s-triazine derivative used in water treatment and as a precursor for herbicides.
The uniqueness of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9Cl6N3S |
|---|---|
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
2-butylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-2-3-4-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h2-4H2,1H3 |
InChI-Schlüssel |
DQVKFKBHLMRTOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
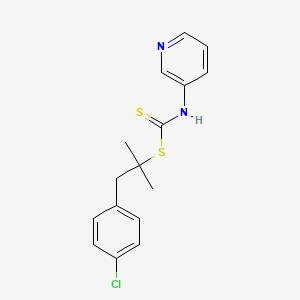
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
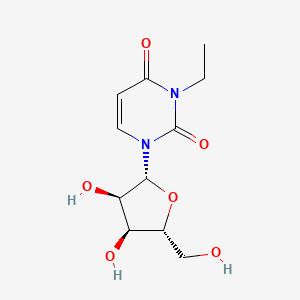
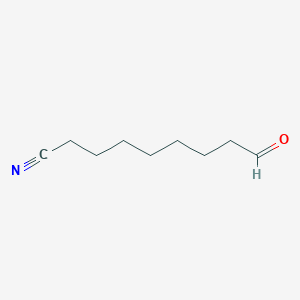
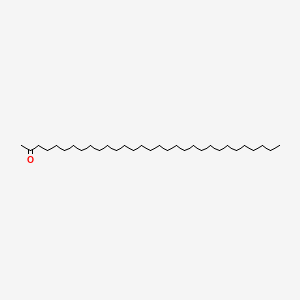
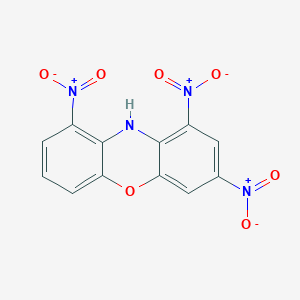

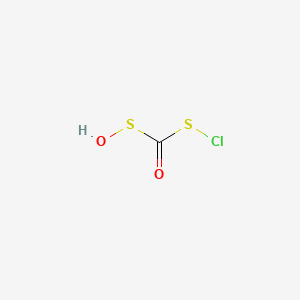
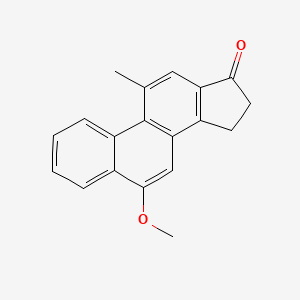
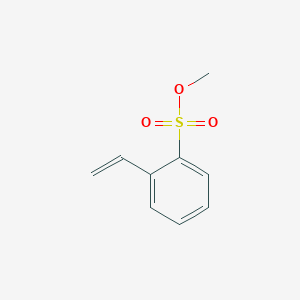
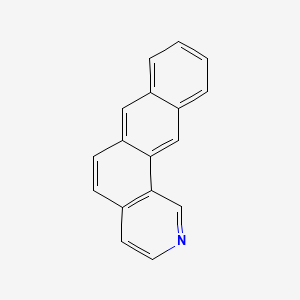
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
